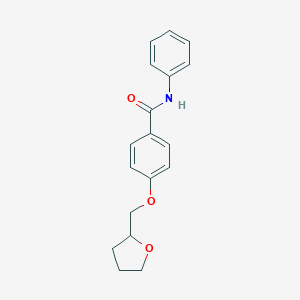![molecular formula C16H16BrNO2 B250538 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine, also known as BON, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine is not fully understood. However, it is believed that this compound inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a useful tool for investigating the mechanisms of cancer cell growth and division. However, one limitation of using this compound is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the use of 1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine in scientific research. One potential direction is the development of this compound-based drugs for the treatment of cancer. Additionally, this compound could be used as a tool for investigating the role of HDACs and LSD1 in cancer cell growth and division. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine can be synthesized through a multistep process. The first step involves the reaction of 1-bromo-2-naphthol with acetic anhydride to form 1-{[(1-bromo-2-naphthyl)oxy]acetyl}naphthalene. This intermediate is then reacted with pyrrolidine to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine has been used in scientific research as a precursor for the synthesis of various compounds. It has also been used as a building block for the development of new drugs, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation.
Propiedades
Fórmula molecular |
C16H16BrNO2 |
|---|---|
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C16H16BrNO2/c17-16-13-6-2-1-5-12(13)7-8-14(16)20-11-15(19)18-9-3-4-10-18/h1-2,5-8H,3-4,9-11H2 |
Clave InChI |
KSLGBKJDIOHFHM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
SMILES canónico |
C1CCN(C1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Solubilidad |
45.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
